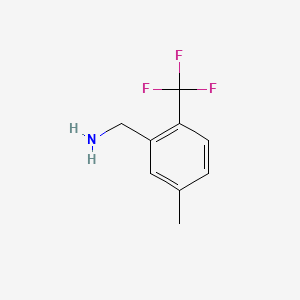

5-Methyl-2-(trifluoromethyl)benzylamine

Descripción

Propiedades

IUPAC Name |

[5-methyl-2-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYZJNWJFZYWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reduction of 2-Trifluoromethylbenzaldehyde to 2-Trifluoromethylbenzyl Alcohol

- Reagents and Conditions: Sodium borohydride (NaBH4) in aqueous solution at low temperature (0–10 °C) is used to reduce 2-trifluoromethylbenzaldehyde.

- Procedure: The benzaldehyde is added dropwise to the reducing agent solution under stirring and cooling to control the exothermic reaction.

- Outcome: This step yields 2-trifluoromethylbenzyl alcohol with high purity (>99%) and a yield around 90%.

Chlorination of Benzyl Alcohol to Benzyl Chloride

- Reagents and Conditions: Thionyl chloride (SOCl2) is employed to convert the benzyl alcohol to the corresponding benzyl chloride.

- Procedure: The benzyl alcohol is reacted with SOCl2 under controlled conditions to obtain 2-trifluoromethylbenzyl chloride.

- Significance: This transformation activates the benzylic position for further electrophilic substitution.

Nitration of Benzyl Chloride to 2-Chloromethyl-5-nitro-trifluoromethylbenzene

- Reagents and Conditions: Mixed acid nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

- Procedure: The benzyl chloride is nitrated at the 5-position of the aromatic ring to introduce a nitro group.

- Outcome: Formation of 2-chloromethyl-5-nitro-trifluoromethylbenzene, a key intermediate.

Catalytic Hydrogenation to 5-Methyl-2-(trifluoromethyl)benzylamine

- Reagents and Conditions: Hydrogen gas with catalysts such as palladium on carbon (Pd/C) or Raney nickel under elevated pressure (1–4 MPa) and moderate temperature (60–80 °C).

- Procedure: The nitro group is reduced to an amine, and the chloromethyl group is converted to the methyl group, yielding the target amine.

- Yields: Reported yields range from 56% to 73%, depending on catalyst and solvent choice.

- Purification: The product is isolated by extraction, washing, and vacuum distillation under controlled temperature and pressure.

Summary Table of Preparation Steps and Conditions

| Step No. | Transformation | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Trifluoromethylbenzaldehyde → Benzyl alcohol | NaBH4 in aqueous solution, 0–10 °C | ~90 | High purity, colorless transparent liquid |

| 2 | Benzyl alcohol → Benzyl chloride | Thionyl chloride (SOCl2) | Not specified | Essential for activation |

| 3 | Benzyl chloride → 2-Chloromethyl-5-nitro derivative | HNO3/H2SO4 nitration | Not specified | Electrophilic aromatic substitution |

| 4 | Nitro compound → this compound | H2 gas, Pd/C or Raney Ni catalyst, 60–80 °C, 1–4 MPa | 56–73 | Catalytic hydrogenation and reduction |

Research Findings and Notes

- The reduction step using sodium borohydride is straightforward and industrially feasible, offering a high yield and ease of operation.

- Chlorination with thionyl chloride is a classical method for converting alcohols to chlorides, which facilitates subsequent nitration.

- Nitration conditions require careful control to avoid over-nitration or side reactions.

- Catalytic hydrogenation is critical for converting the nitro group to an amine with high selectivity. Choice of catalyst and solvent affects yield and purity.

- Alternative catalysts (Pd/C vs. Raney nickel) show variation in yield and reaction conditions; Pd/C typically gives higher yields at lower pressure.

- The entire process is amenable to scale-up, with low-cost reagents and straightforward purification steps, making it industrially attractive.

Additional Synthetic Notes

- The starting material, 2-trifluoromethylbenzaldehyde, is commercially available or can be synthesized via electrophilic trifluoromethylation of methyl-substituted benzenes.

- The process avoids hazardous intermediates and uses common reagents, enhancing safety and environmental compliance.

- The final amine product has been characterized by ^1H-NMR, confirming the expected chemical shifts for the amine and aromatic protons.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-Methyl-2-(trifluoromethyl)benzylamine can undergo oxidation reactions to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzylamine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 5-Methyl-2-(trifluoromethyl)benzylamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including its role in drug discovery and development.

Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 5-Methyl-2-(trifluoromethyl)benzylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs and Properties

Substituent Position and Reactivity

- Trifluoromethyl (-CF₃) Position : The electron-withdrawing -CF₃ group at the 2-position in this compound enhances the electrophilicity of the aromatic ring compared to analogs like 4-(trifluoromethyl)benzylamine. This impacts reactivity in coupling reactions, such as amidation or nucleophilic substitution .

- Methyl (-CH₃) vs. Halogen Substituents : The 5-methyl group in the target compound contributes to steric hindrance and lipophilicity, whereas halogenated analogs (e.g., 5-Fluoro-2-methanesulfonyl-benzylamine) exhibit stronger electron-withdrawing effects, altering solubility and metabolic stability .

Metabolic and Stability Considerations

Studies on trifluorothymidine () reveal that trifluoromethyl groups resist metabolic degradation in vivo, a property likely shared by this compound. However, substituent positions influence binding to serum proteins and excretion rates, as seen in pediatric vs. adult metabolism of trifluorothymidine .

Actividad Biológica

5-Methyl-2-(trifluoromethyl)benzylamine is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

- Molecular Formula : C9H10F3N

- Molecular Weight : 189.18 g/mol

- CAS Number : 1017779-30-4

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, potentially influencing its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group can significantly affect the compound's electronic characteristics, enhancing its binding affinity and selectivity for specific targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and influencing biochemical pathways.

- Receptor Modulation : It can interact with receptors, potentially altering signaling pathways involved in various physiological processes.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, studies have shown that the introduction of a trifluoromethyl group can increase the potency of drugs targeting serotonin transporters .

Case Studies:

- Anticancer Activity : A study demonstrated that similar compounds with trifluoromethyl substitutions exhibited significant antiproliferative effects against pancreatic cancer cell lines, suggesting potential applications in cancer therapy .

- Drug Development : The synthesis of enzyme inhibitors using this compound as a building block has been explored, indicating its relevance in drug discovery processes aimed at developing therapeutics for various diseases.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of biologically active molecules. Its applications include:

- Pharmaceutical Development : Utilized in creating compounds that target specific biological pathways.

- Agrochemicals : Employed in the synthesis of agrochemical agents due to its reactivity and functional group compatibility.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Trifluoromethyl Position | Biological Activity |

|---|---|---|

| 3-(Trifluoromethyl)benzylamine | Para | Moderate enzyme inhibition |

| 4-(Trifluoromethyl)benzylamine | Ortho | High receptor modulation |

| This compound | Meta | Significant anticancer activity |

This table highlights how the position of the trifluoromethyl group influences biological activity, with this compound demonstrating notable efficacy in anticancer studies.

Q & A

Q. Advanced

- Storage : Under inert gas (N₂/Ar) in airtight containers to prevent oxidation (critical for air-sensitive analogs) .

- Temperature control : Refrigeration (2–8°C) to slow degradation .

- Handling : Use of anhydrous solvents (e.g., THF) to avoid hydrolysis, as trifluoromethyl groups are moisture-sensitive .

How can researchers evaluate the biological activity of this compound, given structural analogs?

Q. Advanced

- Enzyme inhibition assays : Fluorinated benzylamines often target enzymes like kinases or proteases .

- Receptor binding studies : Radioligand displacement assays to assess affinity for G-protein-coupled receptors (GPCRs) .

- Comparative analysis : Benchmark against 4-fluoro-2-(trifluoromethyl)benzylamine, which shows activity in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.